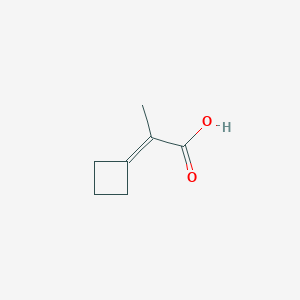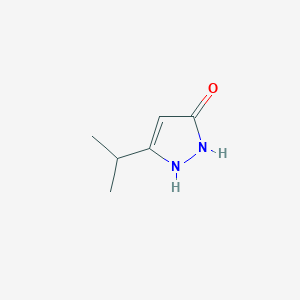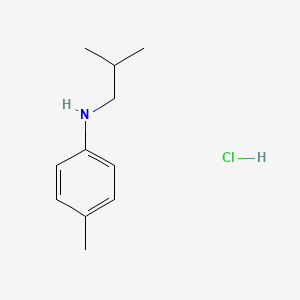![molecular formula C15H11NaO4S B2866930 Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate CAS No. 95590-78-6](/img/structure/B2866930.png)
Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate, also known as SPS, is a chemical compound that has been widely used in scientific research due to its unique properties. SPS is a water-soluble anionic surfactant that is commonly used as a detergent, emulsifier, and dispersant. In
Wirkmechanismus
The mechanism of action of Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate is not fully understood, but it is known to interact with hydrophobic surfaces and molecules. Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate has been shown to disrupt lipid bilayers, which can lead to the formation of micelles and vesicles. Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate can also interact with proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as trypsin, chymotrypsin, and elastase. Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate can also inhibit the aggregation of amyloid beta-peptide, which is associated with Alzheimer's disease. Additionally, Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate is its high solubility in water, which makes it easy to work with in aqueous solutions. Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate is also relatively inexpensive and readily available. However, Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to predict.
Zukünftige Richtungen
There are a number of future directions for research on Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate. One area of interest is the development of new methods for the preparation of Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate-based nanoparticles and microemulsions. Additionally, there is interest in exploring the use of Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate as a drug delivery agent, as well as its potential as a therapeutic agent for a variety of diseases. Finally, there is interest in further understanding the mechanism of action of Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate, particularly with regard to its interactions with proteins and lipids.
Synthesemethoden
Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate can be synthesized through the reaction of 4-aminobenzenesulfonic acid with acryloyl chloride, followed by the reaction of the resulting product with sodium hydroxide. This method results in the formation of a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate has a wide range of applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate has also been used as a dispersant in the preparation of carbon nanotubes and graphene oxide. Additionally, Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate has been used as a detergent in the purification of proteins and enzymes.
Eigenschaften
IUPAC Name |
sodium;4-[(E)-3-phenylprop-2-enoyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4S.Na/c16-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)20(17,18)19;/h1-11H,(H,17,18,19);/q;+1/p-1/b11-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPXFQNXBCIRIJ-ICSBZGNSSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

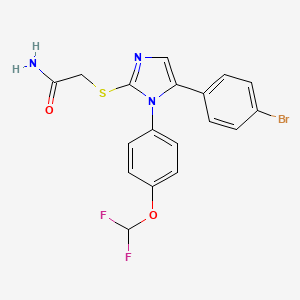
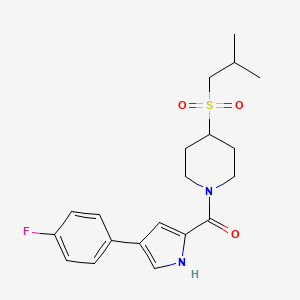
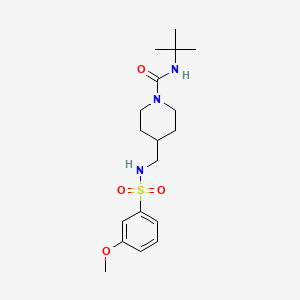
![N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2866851.png)
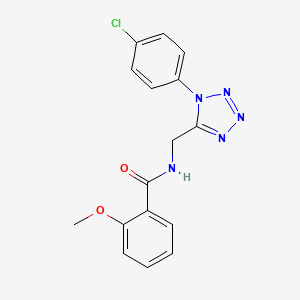

![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2866856.png)



